11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
Properties
IUPAC Name |
11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3N2O3S/c16-15(17,18)6-4-7(9-2-1-3-23-9)19-14-11(6)12-13(24-14)8(21)5-10(22)20-12/h1-5H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHVIRGSWOTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the furan ring or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, 7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions, thanks to its unique chemical properties and biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its applications in industrial processes can lead to the creation of products with enhanced performance and durability.
Mechanism of Action
The mechanism of action of 7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[13.7.1.1⁹,¹³.0²,⁹.0²,¹⁴.0³,⁷.0¹⁹,²³]tetracosa-pentaen-10-one
- Key Differences :
- Ring System : Heptacyclic vs. tricyclic backbone, increasing steric complexity.
- Substituents : Fluorobenzylidene and fluorophenyl groups replace the furan-2-yl and -CF₃ groups.
- Hydrogen Bonding : The hydroxyl group at position 14 aligns with the target compound’s 6-hydroxy group but in a distinct spatial arrangement due to the larger ring system .
- Implications : Enhanced π-π stacking from fluorinated aromatic systems but reduced solubility compared to the furan-containing target compound.
5-{11-Hydroxy-12,12-dimethyl-4,13-dioxatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-5-yl}benzene-1,3-diol
- Key Differences :
- Oxygen vs. Sulfur : 4,13-Dioxa (two oxygen atoms) replaces the 8-thia (sulfur) bridge, altering electronic properties.
- Substituents : Di-hydroxybenzene and dimethyl groups contrast with the trifluoromethyl and furan substituents.
- Implications : Higher polarity due to diol groups but reduced metabolic stability compared to the -CF₃-containing compound .
Functional Group Variations
13-Hydroxy-8-methoxy-12-methyl-4,11-dioxatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-10-one
- Key Differences: Methoxy vs. Methyl vs. Trifluoromethyl: A methyl group at position 12 lacks the electron-withdrawing and steric effects of -CF₃ .
- Implications : Lower electronegativity and altered pharmacokinetics due to methyl substitution.
Physicochemical and Electronic Properties
Biological Activity
The compound 11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one (CAS No. 728886-12-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity:
- Molecular Formula : C15H7F3N2O3S
- Molecular Weight : 368.28 g/mol
- Structural Features :
- A furan ring
- Hydroxy group
- Trifluoromethyl group
- Thia (sulfur-containing) moiety
- Diazatricyclo framework
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 728886-12-2 |
| Molecular Formula | C15H7F3N2O3S |
| Molecular Weight | 368.28 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : The presence of hydroxyl and trifluoromethyl groups may enhance its ability to modulate inflammatory pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of related compounds with similar structural motifs. The results indicated that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells through CDK inhibition .
In Vivo Studies
In vivo studies using animal models have demonstrated that compounds with structural similarities to 11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one showed significant reductions in tumor size when administered at specific dosages . These findings suggest a promising avenue for further exploration in cancer therapeutics.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Protects against oxidative damage |
| Anti-inflammatory | Modulates inflammatory pathways |
| Anticancer | Induces apoptosis and inhibits tumor growth |
Q & A
Basic: How can the molecular structure of the compound be accurately determined using crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures. The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and pseudosymmetry . Key steps include:
Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion artifacts.
Structure Solution : Apply direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and displacement parameters.
Validation : Analyze residual electron density maps to confirm the placement of labile groups (e.g., hydroxyl and trifluoromethyl moieties).
For example, similar tricyclic systems in achieved an R-factor of 0.041 using SHELX refinement.
Advanced: What strategies resolve data contradictions in hydrogen bonding patterns observed in different polymorphs?
Methodological Answer:
Contradictions in hydrogen bonding networks often arise from conformational flexibility or solvent inclusion. To resolve these:
Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) and identify dominant supramolecular synthons . For instance, highlights how bifurcated hydrogen bonds in similar systems create competing patterns.
Conformational Energy Landscapes : Use DFT calculations (e.g., B3LYP/6-31G*) to compare the stability of puckered vs. planar ring conformations. Ring puckering coordinates (e.g., Cremer-Pople parameters) can quantify deviations from planarity .
Variable-Temperature XRD : Collect data at 100 K and 298 K to assess thermal effects on bond distances and angles.
Basic: What synthetic routes are reported for similar tricyclic heterocyclic compounds?
Methodological Answer:
Synthesis typically involves multi-step cyclization and functionalization:
Core Formation : React tetrachloromonospirocyclotriphosphazenes with diamines in THF under inert conditions, as seen in . Triethylamine is critical for HCl scavenging.
Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution (e.g., using CF3Cu reagents) at high pressure (50–100 bar).
Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yields for analogous compounds range from 77% to 89% .
Example Protocol :
- Step 1: Condensation of furan-2-carbaldehyde with hydrazine derivatives.
- Step 2: Thiazole ring closure using Lawesson’s reagent.
- Step 3: Final cyclization via microwave-assisted heating (150°C, 30 min).
Advanced: How to design experiments to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
Adopt a split-plot experimental design (as in ) to evaluate degradation pathways:
Factors :
- Main Plot : pH (2.0, 7.4, 10.0).
- Subplot : Temperature (25°C, 40°C, 60°C).
- Sub-Subplot : Time (0, 7, 14 days).
Analytical Methods :
- HPLC-PDA : Monitor degradation products (C18 column, acetonitrile/water + 0.1% TFA).
- NMR Spectroscopy : Track chemical shift changes in the hydroxyl (-OH) and furan protons.
Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For example, ’s environmental stability framework can be adapted to simulate hydrolytic/oxidative stress.
Basic: What spectroscopic techniques are optimal for characterizing the compound’s functional groups?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR : Identify the furan proton environment (δ 6.2–7.4 ppm) and hydroxyl proton (broad singlet, δ 9–12 ppm). Use DMSO-d6 to observe exchangeable protons .
- 19F NMR : Confirm trifluoromethyl group integrity (δ -60 to -70 ppm).
HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 603.0860 with <5 ppm error) .
IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
Advanced: How to apply quantum mechanical calculations to predict the compound’s reactivity with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using HF/6-31G* charges.
MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bond lifetimes (>50% occupancy indicates strong interactions).
QSAR Modeling : Corrate substituent effects (e.g., furan vs. thiophene analogs) with bioactivity data from . Use PLS regression to identify critical descriptors (e.g., logP, polar surface area).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
